molecular formula C10H10O2 B12881938 3(2H)-Benzofuranone, 2,6-dimethyl- CAS No. 54365-78-5

3(2H)-Benzofuranone, 2,6-dimethyl-

Cat. No.: B12881938
CAS No.: 54365-78-5
M. Wt: 162.18 g/mol
InChI Key: OZVDQWXERFPFRK-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2,6-dimethyl- is an organic compound belonging to the benzofuranone family It is characterized by a benzofuranone core with two methyl groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 2,6-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,6-dimethylphenol with an appropriate reagent to form the benzofuranone core. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 3(2H)-Benzofuranone, 2,6-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Benzofuranone, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuranone to its corresponding alcohols or other reduced forms.

    Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

3(2H)-Benzofuranone, 2,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 3(2H)-Benzofuranone, 2,6-dimethyl-.

    Benzofuran: The parent compound of the benzofuranone family.

    2,6-Dimethylbenzofuran: A structurally similar compound with different chemical properties.

Uniqueness: 3(2H)-Benzofuranone, 2,6-dimethyl- is unique due to its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

54365-78-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,6-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3

InChI Key

OZVDQWXERFPFRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=C(C=C2)C

Origin of Product

United States

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